EDI048

Cryptosporidium PI4K inhibition biochemical IC50 target engagement

EDI048 is the only CpPI(4)K inhibitor engineered as a gut-restricted soft drug, demonstrating a 40-fold gut-to-systemic gradient (AUC=20.4 nM·h) with >300-fold selectivity over human PI4K IIIβ. Unlike systemic analogs (KDU731) or nitazoxanide, EDI048 separates anti-parasitic pharmacodynamics from systemic exposure—critical for paediatric cryptosporidiosis models. Procure EDI048 as the benchmark standard for gastrointestinal-targeted antiparasitic drug discovery.

Molecular Formula C25H21ClN4O4
Molecular Weight 476.9 g/mol
Cat. No. B15606606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDI048
Molecular FormulaC25H21ClN4O4
Molecular Weight476.9 g/mol
Structural Identifiers
InChIInChI=1S/C25H21ClN4O4/c1-27-23(31)16-6-4-15(5-7-16)20-14-28-30-11-10-17(12-22(20)30)24(32)29(2)18-8-9-21(26)19(13-18)25(33)34-3/h4-14H,1-3H3,(H,27,31)
InChIKeyUUGWSUYPJGPKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDI048 for Cryptosporidiosis Research: A Gut-Restricted Cryptosporidium PI(4)K Inhibitor for Preclinical and Translational Procurement


EDI048 is an orally active, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (CpPI(4)K), belonging to the pyrazolopyridine class of soft-drug antiparasitics [1]. Designed to act locally at the gastrointestinal infection site while undergoing rapid first-pass hepatic metabolism to an inactive carboxylic acid metabolite, EDI048 achieves potent anti-cryptosporidial activity against both C. parvum and C. hominis with negligible systemic exposure [1]. Its differentiation from earlier in-class candidates such as KDU731 and the standard-of-care nitazoxanide is rooted in its engineered metabolic fragility, which provides a quantifiable safety margin essential for paediatric cryptosporidiosis indications where systemic drug burden must be minimized [1][2].

Why In-Class Cryptosporidium PI4K Inhibitors Cannot Substitute for EDI048: The Gut-Restriction Imperative


Cryptosporidium PI(4)K inhibitors share a conserved ATP-binding site target, but their systemic pharmacokinetic profiles diverge radically due to differences in metabolic stability design. The earlier lead KDU731 is a metabolically stable compound that achieves potent efficacy only with high systemic exposure (AUC ≈ 3,200 nM·h), raising safety concerns that halted its clinical development [1]. EDI048 was rationally redesigned as an ester-containing soft drug to confine pharmacological activity to the gastrointestinal epithelium while ensuring near-complete first-pass hepatic inactivation [1]. Consequently, in-class compounds lacking this gut-restriction feature cannot replicate EDI048's combination of high anti-parasitic efficacy and low systemic burden—a pairing that is non-negotiable for the target paediatric population. Simply substituting KDU731 or other pyrazolopyridine analogs would re-introduce systemic safety liabilities that EDI048 was explicitly engineered to eliminate [1][2].

EDI048 Quantitative Differentiation Guide: Head-to-Head Comparisons Against KDU731, Nitazoxanide, and In-Class Analogs


CpPI(4)K Biochemical Potency: EDI048 Exhibits ~3.3-Fold Higher Target Engagement Than KDU731

EDI048 inhibits recombinant C. parvum PI(4)K with an IC50 of 0.004 ± 0.002 µM (4 nM), compared to KDU731's IC50 of 0.017 ± 0.008 µM (17 nM) measured in the same biochemical assay [1]. This represents an approximately 4.3-fold improvement in enzymatic potency. Both compounds were evaluated under identical recombinant CpPI(4)K assay conditions, and the difference is statistically discernible from the reported standard errors [1].

Cryptosporidium PI4K inhibition biochemical IC50 target engagement

Human PI4K Selectivity: EDI048 Demonstrates >300-Fold Selectivity Over Human PI4K vs KDU731's ~114-Fold Window

EDI048 shows a >300-fold selectivity window for Cryptosporidium PI(4)K over the human orthologue HsPI(4)K, with HsPI(4)K IC50 = 1.032 ± 0.470 µM versus CpPI(4)K IC50 = 0.004 ± 0.002 µM [1]. By comparison, KDU731 achieves only approximately 114-fold selectivity (HsPI(4)K IC50 = 1.935 ± 1.082 µM vs CpPI(4)K IC50 = 0.017 ± 0.008 µM) in the same assay panel [1]. The earlier literature on KDU731 reported >50-fold selectivity against human PI4KB [2], confirming the selectivity differential observed in the 2024 head-to-head study.

selectivity profiling human PI4K IIIβ kinase off-target safety

Systemic Exposure Reduction: EDI048 Delivers ~157-Fold Lower Systemic AUC Than KDU731 at Equivalent Efficacy Doses

Following oral administration at 10 mg/kg in the immunocompromised mouse efficacy model, EDI048 achieved systemic AUC of only 20.4 nM·h, near the lower limit of quantification, compared to KDU731's AUC of 3,200 nM·h at the same oral dose [1]. Despite this ~157-fold difference in systemic exposure, both compounds produced equivalent anti-parasitic efficacy (>3 log reduction in faecal oocyst shedding) [1]. The maximum serum concentration (Cmax) of EDI048 at 10 mg/kg was 8.4 nM, which is notably below its in vitro CpPI(4)K IC50 of 4-5.2 nM, confirming that systemic drug levels are insufficient to drive efficacy and that gastrointestinal exposure alone accounts for the anti-cryptosporidial activity [1].

pharmacokinetics systemic exposure oral bioavailability first-pass metabolism

In Vitro Anti-Cryptosporidial Activity: EDI048 Shows ~362-Fold Greater Potency Than Nitazoxanide Against C. parvum

In a C. parvum cytopathic effect (CPE) cellular assay, EDI048 demonstrated an EC50 of 0.052 ± 0.013 µM (52 nM), compared to nitazoxanide (NTZ) at 18.837 ± 0.903 µM [1]. This represents an approximately 362-fold potency advantage for EDI048 over the only FDA-approved drug for cryptosporidiosis. EDI048 also outperformed KDU731 in the same assay (EC50 = 0.156 ± 0.028 µM vs 0.052 ± 0.013 µM; ~3-fold difference), and was active against both C. parvum and C. hominis (C. hominis EC50 = 0.050 ± 0.001 µM) [1].

C. parvum cellular assay EC50 anti-parasitic potency nitazoxanide comparator

Gut-Restricted Pharmacokinetic Design: EDI048 Portal Vein Concentration Exceeds Systemic Exposure by ~40-Fold

In portal vein cannulated rats, EDI048 concentration in the portal vein (AUC = 1,609 nM·h) was approximately 40-fold higher than systemic levels (AUC = 39 nM·h), demonstrating that EDI048 undergoes extensive first-pass hepatic metabolism with high extraction ratio (97% in human hepatocytes) [1]. This pharmacokinetic feature is absent in earlier CpPI(4)K inhibitors: KDU731 is metabolically stable (hepatic extraction ratio only 18% in mouse, 60% in human; plasma T1/2 >240 min in intestinal S9 fraction) and achieves high systemic exposure [1]. EDI048's human intestinal S9 stability (T1/2 = 235 min) ensures drug persistence at the site of infection, while its hepatic extraction ratio (97%) guarantees near-complete inactivation upon absorption [1].

gut-restricted pharmacokinetics portal vein cannulation first-pass metabolism soft drug design

Neonatal Calf Clinical Model: EDI048 Achieves Statistically Significant Resolution of Diarrhoea and Oocyst Shedding

In a neonatal calf clinical model of cryptosporidiosis—the closest animal surrogate to human paediatric infection—newborn calves orally challenged with 5 × 10⁷ C. parvum oocysts and treated with EDI048 at 10 mg/kg every 12 hours for 7 days showed significantly reduced faecal oocyst shedding (P = 0.0062) and improved faecal consistency (P < 0.0001) compared to vehicle-treated controls [1]. EDI048-treated calves began showing signs of diarrhoea resolution within 48 hours of treatment initiation, and all calves tolerated the full 7-day course without compound-related abnormalities [1]. KDU731 was previously shown to reduce diarrhoea in the same neonatal calf model [2], but its development was halted due to systemic safety concerns—a limitation EDI048 explicitly overcomes through its gut-restricted design [1].

neonatal calf model in vivo efficacy clinical cryptosporidiosis oocyst shedding

Optimal Procurement and Research Application Scenarios for EDI048 Based on Quantitative Differentiation Evidence


Paediatric Cryptosporidiosis Drug Discovery Programs Requiring a Gut-Restricted CpPI(4)K Inhibitor with Validated Safety Margin

EDI048 is the only CpPI(4)K inhibitor for which gut-restriction has been quantitatively demonstrated through portal vein cannulation studies (40-fold gut-to-systemic gradient) and confirmed by negligible systemic exposure (AUC = 20.4 nM·h) at fully efficacious doses in immunocompromised models [1]. Programs seeking a CpPI(4)K tool compound or lead series for paediatric cryptosporidiosis should use EDI048 as the benchmark for the gut-restricted soft-drug design paradigm, as it is the only compound in this class to have entered Phase I clinical trials with a safety package designed for paediatric indications [1].

Comparative Selectivity Profiling Against the Human Lipid Kinome Using EDI048 as a High-Selectivity Reference Standard

With >300-fold selectivity over HsPI(4)K IIIβ (compared to ~114-fold for KDU731) and no relevant off-target activity against ATM kinase (IC50 = 445 nM, >100-fold selectivity over CpPI(4)K) or cardiac ion channels [1], EDI048 serves as a high-selectivity reference standard for kinase selectivity panels. Researchers evaluating new chemical matter against the Cryptosporidium PI(4)K target can use EDI048's selectivity profile as a quantitative comparator to assess whether candidate molecules meet the safety threshold required for paediatric cryptosporidiosis therapeutics [1].

In Vivo Efficacy Studies in Immunocompromised and Neonatal Animal Models Where Systemic Drug Exposure Must Be Decoupled from Efficacy Readouts

EDI048 uniquely enables in vivo cryptosporidiosis efficacy studies where systemic pharmacokinetics can be cleanly dissociated from anti-parasitic pharmacodynamics. Its dose-dependent efficacy (0.3, 1.1, and 3.1 log reduction in oocyst shedding at 1, 3, and 10 mg/kg, respectively) with undetectable systemic levels at the two lower doses, and a Cmax (8.4 nM) below the in vitro IC50 even at 10 mg/kg, makes it an ideal tool compound for studies investigating the relationship between gut-localized drug exposure and anti-parasitic effect [1]. This is not achievable with KDU731 or nitazoxanide, which require substantial systemic exposure for efficacy [1].

Metabolic Soft-Drug Design Reference for Antiparasitic Chemistry Optimization Programs

EDI048 exemplifies a successfully optimized soft-drug candidate in the antiparasitic space, where the ester prodrug motif balances: (i) potent on-target activity (CpPI(4)K IC50 = 4 nM), (ii) high human intestinal stability (IS9 T1/2 = 235 min), and (iii) rapid hepatic inactivation (human extraction ratio = 97%) with an inactive acid metabolite (compound 6, C. parvum EC50 > 20 µM) [1]. Medicinal chemistry teams working on gastrointestinal-targeted antiparasitics can procure EDI048 as a physicochemical and pharmacokinetic benchmark, particularly given the SAR lessons from earlier ester analogs (compounds 1–5) that failed due to insufficient gut stability, poor selectivity, or inadequate metabolic clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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